tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 179741-60-7
VCID: VC8344151
InChI: InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-8(14)6(12)4-7(9)13/h4-5H,14H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)F)F
Molecular Formula: C11H14F2N2O2
Molecular Weight: 244.24 g/mol

tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate

CAS No.: 179741-60-7

Cat. No.: VC8344151

Molecular Formula: C11H14F2N2O2

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate - 179741-60-7

Specification

CAS No. 179741-60-7
Molecular Formula C11H14F2N2O2
Molecular Weight 244.24 g/mol
IUPAC Name tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate
Standard InChI InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-8(14)6(12)4-7(9)13/h4-5H,14H2,1-3H3,(H,15,16)
Standard InChI Key OWPOOOGXODOWIM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)F)F
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a 2,4-difluorophenyl ring substituted with an amino group at the 5th position and a tert-butyloxycarbonyl (Boc)-protected carbamate at the N-position. The IUPAC name, tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate, reflects this arrangement . Key identifiers include:

  • SMILES: CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)F)F

  • InChIKey: OWPOOOGXODOWIM-UHFFFAOYSA-N

  • Molecular formula: C₁₁H₁₄F₂N₂O₂

The Boc group enhances solubility in organic solvents and stabilizes the carbamate during synthetic reactions, while the fluorine atoms influence electronic properties and metabolic stability .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is typically synthesized via carbamate formation between 5-amino-2,4-difluoroaniline and di-tert-butyl dicarbonate (Boc₂O). A representative procedure involves:

  • Dissolving 5-amino-2,4-difluoroaniline (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Adding Boc₂O (1.1 equiv) and triethylamine (3.0 equiv) under argon .

  • Stirring at 20°C for 12 hours, followed by extraction with ethyl acetate and purification via flash chromatography .

Yield: 72% .

Functionalization and Derivatives

The amino group enables further derivatization. For example, coupling with 5-aminopicolinic acid forms tert-butyl(2-(5-aminopicolinamido)-5-fluorophenyl)carbamate, a precursor to kinase inhibitors . Brominated analogs (e.g., tert-butyl N-(5-bromo-2,4-difluorophenyl)carbamate, CAS 1596736-54-7) are accessible via electrophilic substitution, expanding utility in cross-coupling reactions .

Physicochemical Properties

PropertyValueSource
Molecular Weight244.24 g/mol
Purity≥95%
SolubilitySoluble in DMF, DMSO, THF
StabilityStable at −20°C under argon

The compound’s lipophilicity (predicted logP ≈ 2.1) and low polar surface area (61.6 Ų) suggest favorable membrane permeability, a critical trait for drug intermediates .

Applications in Drug Discovery

Role in Medicinal Chemistry

As a Boc-protected aniline derivative, this compound facilitates the synthesis of:

  • Kinase inhibitors: The amino group participates in amide bond formation with carboxylic acids, yielding candidates for oncology targets .

  • Antimicrobial agents: Fluorine atoms enhance binding to bacterial enzymes (e.g., DNA gyrase) .

  • PET radiotracers: The fluorine-18 isotopologue could serve as a labeling precursor .

Case Study: Anticancer Agent Synthesis

In a patented route , nitration of a tert-butylphenol derivative followed by reduction and Boc protection yields 5-amino-2,4-di-tert-butylphenol, a structural analog. This underscores the compound’s role in generating sterically hindered amines for cytotoxic agents.

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